5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3S/c12-11(13,14)9-6-7(8-2-1-5-18-8)16-10-3-4-15-17(9)10/h1-5,7,9,16H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMVYNZUQPQUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiophene derivatives with trifluoromethylated intermediates under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.
Chemical Reactions Analysis
Cyclocondensation and Core Formation
The synthesis of this compound typically involves cyclocondensation between 3-aminopyrazoles and β-enaminones or related electrophiles. Key steps include:
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Reagents : β-Ketonitriles, β-haloenones, or cycloketones react with 3-aminopyrazoles under reflux in tetrahydrofuran (THF) .
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Conditions : Copper(I) chloride acts as a catalyst for cycloaddition reactions, improving regioselectivity .
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Yield : Reactions achieve 64–94% yields when optimized (e.g., using trimethylsilyl groups to stabilize intermediates) .
Example :
Table 1: Cyclocondensation Reaction Parameters
| Reagents | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| β-Ketonitrile + Aminopyrazole | CuCl | THF | Reflux | 83–94 |
Halogenation Reactions
The compound undergoes halogenation at position 5 or 7, depending on reaction conditions:
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Chlorination : Treatment with POCl₃/PCl₅ replaces the hydroxyl group with chlorine, forming 5-chloro derivatives .
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Bromination : Electrophilic substitution at position 3 generates brominated analogs (e.g., rel-(5R,7S)-3-bromo derivative) .
Example :
Table 2: Halogenation Outcomes
| Substrate Position | Halogenating Agent | Product | Yield (%) |
|---|---|---|---|
| C5 | POCl₃/PCl₅ | 5-Chloro derivative | 70–85 |
| C3 | Br₂ | 3-Bromo derivative | 60–75 |
Alkylation and Esterification
The trifluoromethyl group and nitrogen atoms facilitate alkylation and esterification:
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Ester Formation : Ethyl chloroformate reacts with carboxylic acid derivatives under basic conditions to yield esters (e.g., ethyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-...-3-carboxylate) .
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Alkylation : Alkyl halides or alcohols introduce substituents at positions 3 or 5 via nucleophilic substitution .
Example :
Table 3: Alkylation/Esterification Conditions
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Esterification | Ethyl chloroformate | Ethyl 3-carboxylate | 83 |
| Alkylation | Methyl iodide, K₂CO₃ | 3-Methyl derivative | 65–78 |
Cycloaddition and Functionalization
The compound participates in [4+2] Diels-Alder reactions and click chemistry for further functionalization:
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Diels-Alder : Reacts with dienophiles to form fused polycyclic systems .
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Click Chemistry : Azide-alkyne cycloadditions modify peripheral groups without altering the core structure .
Example :
Table 4: Cycloaddition Reaction Metrics
| Reaction | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Diels-Alder | None | THF | 72 |
| Click Chemistry | CuCl | DCM | 88 |
Hydrolysis and Oxidation
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Hydrolysis : Acidic or basic conditions cleave ester groups to carboxylic acids (e.g., conversion of ethyl ester to carboxylic acid) .
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Oxidation : KMnO₄ oxidizes aldehyde intermediates to carboxylic acids .
Example :
Biological Activity-Driven Modifications
While beyond pure chemical reactions, the compound’s derivatives show enhanced bioactivity through:
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Thiophene Ring Modifications : Introducing α/β-thiophene groups improves GABA receptor binding .
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Trifluoromethyl Effects : Enhances metabolic stability in enzyme inhibitors .
This compound’s reactivity is highly tunable, enabling applications in medicinal chemistry (e.g., kinase inhibitors) and materials science. Further studies should explore its photophysical properties and catalytic coupling reactions.
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. This compound has been shown to inhibit various cancer cell lines by targeting key enzymes involved in cancer progression.
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism by which 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 5
- 5-Phenyl analogue (5-phenyl-7-(trifluoromethyl)-...):
Replacing thiophene with phenyl () reduces sulfur-mediated interactions. This phenyl-substituted compound was screened as a κ-opioid receptor (KOR) agonist, suggesting the thiophene variant may exhibit altered binding affinity or selectivity . - This derivative is marketed as a versatile scaffold, indicating broader applicability in medicinal chemistry compared to the thiophene variant .
Substituent Variations at Position 7
All compared compounds retain the CF₃ group at position 7, underscoring its role in stabilizing the electron-deficient pyrimidine ring and resisting oxidative metabolism .
Modifications at Position 3
- 3-Carboxamide derivatives :
Compounds like GSK572A () and ethyl carboxylates () introduce polar groups, enhancing solubility. The target compound lacks these modifications, which may limit its pharmacokinetic profile . - 3-Methyl derivatives (CAS 832739-70-5):
Methyl substitution simplifies synthesis but reduces opportunities for target-specific interactions .
Derivatives and Availability
Biological Activity
5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, antifungal, and other pharmacological effects based on recent research findings.
- Chemical Name : 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- CAS Number : 827588-71-6
- Molecular Formula : C12H10F3N3S
- Molecular Weight : 317.29 g/mol
Anticancer Activity
Recent studies have demonstrated that compounds related to the pyrazolo[1,5-a]pyrimidine structure exhibit notable anticancer properties. For instance:
- Mechanism of Action : Compounds similar to 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have been shown to inhibit crucial signaling pathways involved in cancer cell proliferation. Specifically, they target the ERK signaling pathway, which is pivotal in cell growth and survival.
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Case Study : A derivative exhibited IC50 values against various cancer cell lines:
- MGC-803 : IC50 = 9.47 μM
- HCT-116 : IC50 = 9.58 μM
- MCF-7 : IC50 = 13.1 μM
- Cell Cycle Arrest and Apoptosis : The compound has been reported to induce G2/M phase arrest and promote apoptosis in cancer cells by regulating cell cycle-related proteins .
Antifungal Activity
In addition to its anticancer properties, this compound has shown promising antifungal activity:
- In Vitro Studies : Research indicates that derivatives with similar structures can exhibit significant antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.
Other Biological Activities
The broader biological profile of pyrazolo[1,5-a]pyrimidines includes:
- Antibacterial Activity : Some derivatives have been tested for antibacterial properties against various strains.
- Anti-inflammatory Effects : Certain compounds have shown potential as anti-inflammatory agents.
These activities are attributed to their ability to interact with multiple biological targets due to their structural versatility .
Summary of Biological Activities
Q & A
Basic: What are the key synthetic methodologies for 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of dihydropyrimidine precursors with heterocyclic amines or azides. Key steps include:
- Cyclization : Using sodium azide or ionic liquids (e.g., [BMIM]BF₄) to facilitate ring closure .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency, while temperature control (60–100°C) minimizes side products .
- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures >95% purity .
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Answer:
- X-ray Diffraction (XRD) : Determines bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (e.g., 117.2° between pyrimidine and thiophene rings) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl δ ~120 ppm in ¹³C) .
- IR Spectroscopy : Confirms functional groups (e.g., C–F stretches at 1100–1250 cm⁻¹) .
Advanced: How can reaction yields be optimized while minimizing side products?
Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclization steps .
- Solvent Selection : Ethanol/water mixtures reduce byproduct formation in azide-mediated reactions .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) improves intermediate stability .
- In-line Monitoring : TLC or HPLC-MS tracks reaction progress and identifies side products early .
Advanced: How should researchers resolve contradictions between experimental and computational spectral data?
Answer:
- Cross-Validation : Compare experimental NMR/XRD data with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-311++G** level) .
- Dynamic Effects : Account for solvent polarity and temperature in computational models to align with observed shifts .
- Crystallographic Refinement : Use software like SHELXL to adjust thermal parameters and hydrogen bonding networks .
Advanced: What strategies are effective in designing pharmacological activity studies for this compound?
Answer:
- Target Selection : Prioritize kinases (e.g., KDR) or purine-binding enzymes due to structural mimicry of purines .
- In Vitro Assays : Use fluorescence-based ATPase assays or bacterial growth inhibition (MIC values) to quantify activity .
- SAR Studies : Modify substituents (e.g., fluorophenyl vs. trifluoromethyl) to correlate structure with potency .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., benzodiazepine receptors) .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with IC₅₀ values to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
- Side Reaction Mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to precursor) to reduce unreacted intermediates .
- Safety Protocols : Handle azides and trifluoromethyl reagents in fume hoods due to toxicity .
Advanced: How do crystallographic parameters inform synthetic route design?
Answer:
- Conformational Analysis : XRD reveals planar pyrazolo-pyrimidine cores, guiding steric considerations for substituent placement .
- Hydrogen Bonding : Intra-molecular H-bonds (e.g., N–H···O) stabilize intermediates, informing solvent choice (e.g., DMSO for H-bond acceptors) .
- Packing Motifs : π-π stacking in crystals suggests aggregation tendencies, relevant for solubility optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
